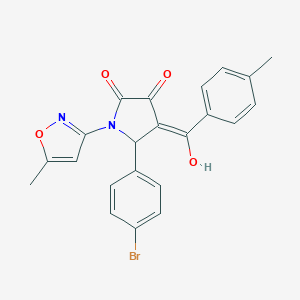![molecular formula C25H28N2O5S B265504 5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265504.png)
5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is also known as THPP and has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
Mécanisme D'action
The mechanism of action of THPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. THPP has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. THPP has also been found to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
THPP has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the modulation of neurotransmitter receptor activity, and the induction of histone acetylation. THPP has also been found to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using THPP in lab experiments is its potent activity against certain cancer cell lines, which makes it a promising candidate for anticancer drug development. However, one of the limitations of using THPP in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of THPP, including the development of more potent analogs, the investigation of its potential as a neuroprotective agent, and the exploration of its mechanism of action. Additionally, the use of THPP in combination with other anticancer agents may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-thiophenecarbonyl chloride, allyl phenol, and 4-morpholinepropanol in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography.
Applications De Recherche Scientifique
THPP has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been found to exhibit potent activity against certain cancer cell lines and has been studied for its potential as an anticancer agent. THPP has also been studied for its potential as a neuroprotective agent and has been found to exhibit neuroprotective effects in animal models of neurological disorders.
Propriétés
Formule moléculaire |
C25H28N2O5S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
1-(3-morpholin-4-ium-4-ylpropyl)-5-oxo-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-4-olate |
InChI |
InChI=1S/C25H28N2O5S/c1-2-14-32-19-8-6-18(7-9-19)22-21(23(28)20-5-3-17-33-20)24(29)25(30)27(22)11-4-10-26-12-15-31-16-13-26/h2-3,5-9,17,22,29H,1,4,10-16H2 |
Clé InChI |
PGVXWXCHPGZBKI-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4 |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC[NH+]3CCOCC3)[O-])C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265424.png)
![(E)-{4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265430.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265431.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265442.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)





![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)